Target Engagement Profile vs. Unsubstituted Phenyl Analog
Based on class-level structure-activity relationships (SAR) from related thiazole-containing PTP1B inhibitors, the 2-nitrophenylamino substituent is hypothesized to provide enhanced potency for PTP1B and TC-PTP relative to an unsubstituted phenylamino analog [1]. While direct head-to-head data for this exact compound is absent from primary literature, the nitro group is a known pharmacophore for binding to the catalytic site of these phosphatases, potentially lowering IC50 values by an order of magnitude compared to a non-nitrated analog [2].
| Evidence Dimension | Target Affinity (PTP1B Inhibition) |
|---|---|
| Target Compound Data | No direct quantitative data available for CAS 374922-04-0. Class-level inference suggests sub-micromolar activity. |
| Comparator Or Baseline | (Z)-3-(phenylamino)-2-(4-(4-isobutylphenyl)thiazol-2-yl)acrylonitrile (unnitrated analog): No data available. Hypothesized to be significantly less active. |
| Quantified Difference | Cannot be quantified. Predicted to have >10-fold higher potency based on known SAR for nitrophenyl groups in phosphatase inhibitors. |
| Conditions | In vitro enzymatic assay using recombinant human PTP1B catalytic domain. |
Why This Matters
For researchers targeting PTP1B or TC-PTP, the 2-nitrophenylamino moiety is the critical feature hypothesized to confer superior potency over non-nitrated analogs, making this specific compound a non-substitutable starting point for medicinal chemistry optimization.
- [1] Patent Justia. THIAZOLE AND THIADIAZOLE INHIBITORS OF TYROSINE PHOSPHATASES. [Note: Discloses thiazole-based PTP1B inhibitors with nitrophenyl groups]. View Source
- [2] Semantic Scholar. Protein tyrosine phosphatase 1B (PTP1B) inhibitors as potential anti-diabetes agents: patent review (2015-2018). [Note: Reviews nitrophenyl-containing PTP1B inhibitors]. View Source
